molecular formula C18H15NO B11724102 4-Benzhydryl-pyridine 1-oxide

4-Benzhydryl-pyridine 1-oxide

Cat. No.: B11724102
M. Wt: 261.3 g/mol
InChI Key: OCPWHHPNXAMDEA-UHFFFAOYSA-N
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Description

4-Benzhydryl-pyridine 1-oxide is an organic compound with the molecular formula C18H15NO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a benzhydryl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzhydryl-pyridine 1-oxide typically involves the oxidation of 4-Benzhydryl-pyridine. One common method is the use of hydrogen peroxide or peracids as oxidizing agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Benzhydryl-pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Nucleophiles like halides or organometallic reagents.

Major Products:

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-Benzhydryl-pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzhydryl-pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Benzhydryl-pyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity. The benzhydryl group can enhance the compound’s lipophilicity, affecting its ability to interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    4-Benzhydryl-pyridine: The parent compound without the N-oxide group.

    4-Benzyl-pyridine: A similar compound with a benzyl group instead of a benzhydryl group.

    Pyridine N-oxide: The simplest N-oxide derivative of pyridine.

Uniqueness: 4-Benzhydryl-pyridine 1-oxide is unique due to the presence of both the benzhydryl group and the N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

4-benzhydryl-1-oxidopyridin-1-ium

InChI

InChI=1S/C18H15NO/c20-19-13-11-17(12-14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,18H

InChI Key

OCPWHHPNXAMDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=[N+](C=C3)[O-]

Origin of Product

United States

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